2-Aminopropanoate;1-ethyl-3-methylimidazol-3-ium
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Overview
Description
2-Aminopropanoate;1-ethyl-3-methylimidazol-3-ium is a compound with the molecular formula C₉H₁₇N₃O₂ and a molecular weight of 199.25 g/mol . It is known for its unique structure, which combines an amino acid derivative with an imidazolium-based ionic liquid. This compound is primarily used for research purposes and has various applications in scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminopropanoate;1-ethyl-3-methylimidazol-3-ium typically involves the reaction of 1-ethyl-3-methylimidazolium chloride with 2-aminopropanoic acid. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions . The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Aminopropanoate;1-ethyl-3-methylimidazol-3-ium undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The imidazolium ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazolium ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines are employed under mild to moderate conditions.
Major Products Formed
Oxidation: Oxo derivatives of the amino group.
Reduction: Reduced forms of the imidazolium ring.
Substitution: Various substituted imidazolium derivatives.
Scientific Research Applications
2-Aminopropanoate;1-ethyl-3-methylimidazol-3-ium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving ion transport and cellular uptake mechanisms.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the development of advanced materials and ionic liquids for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Aminopropanoate;1-ethyl-3-methylimidazol-3-ium involves its interaction with specific molecular targets and pathways. The imidazolium moiety facilitates ionic interactions, while the amino acid derivative can engage in hydrogen bonding and other non-covalent interactions. These properties enable the compound to modulate biological processes, such as ion transport and enzyme activity .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-methylimidazolium chloride: Another imidazolium-based ionic liquid with similar properties but lacks the amino acid derivative.
2-Aminopropanoate;1-methylimidazol-3-ium: Similar structure but with a different alkyl group on the imidazolium ring.
Uniqueness
2-Aminopropanoate;1-ethyl-3-methylimidazol-3-ium is unique due to its combination of an amino acid derivative and an imidazolium-based ionic liquid. This dual functionality allows it to participate in a broader range of chemical and biological interactions compared to its counterparts .
Properties
IUPAC Name |
2-aminopropanoate;1-ethyl-3-methylimidazol-3-ium |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2.C3H7NO2/c1-3-8-5-4-7(2)6-8;1-2(4)3(5)6/h4-6H,3H2,1-2H3;2H,4H2,1H3,(H,5,6)/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYVKYFXBDKITN-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1)C.CC(C(=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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